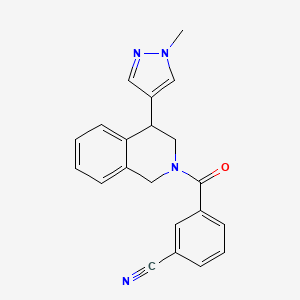![molecular formula C8H12Cl2N4 B2812348 N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride CAS No. 1052405-38-5](/img/structure/B2812348.png)
N6-(2-chloroethyl)-2,3-dihydroimidazo[1,2-b]pyridazin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms. The molecular weight is 235.11.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.11. More specific properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Divergent Synthesis of Substituted 2-Aminoimidazoles
D. Ermolat’ev and E. V. Van der Eycken (2008) developed an efficient synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines. This method involves cleavage and rearrangement reactions leading to the formation of trisubstituted 2-aminoimidazoles, demonstrating the compound's utility in generating structurally diverse imidazole derivatives, which are significant in medicinal chemistry for their biological activities (D. Ermolat’ev & E. V. Van der Eycken, 2008).
Synthesis and Biological Evaluation of Pyrimidine Derivatives
H. Sayed, A. Shamroukh, and A. E. Rashad (2006) explored the synthesis of pyrimidine derivatives leading to compounds with promising antimicrobial activity. This research underscores the potential of using this chemical backbone to develop new antimicrobial agents, reflecting the compound's relevance in designing molecules with biological significance (H. Sayed, A. Shamroukh & A. E. Rashad, 2006).
Synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines
S. Schmid, D. Schühle, and V. Austel (2006) reported a synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These compounds, derived from a molecular scaffold conducive to medicinal chemistry applications, highlight the versatility of the chemical structure in adapting to the three-dimensional binding sites of biological targets, facilitating the discovery of potential therapeutic agents (S. Schmid, D. Schühle & V. Austel, 2006).
Antimicrobial Activity of Novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives
B. Jyothi and N. Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides demonstrating significant antimicrobial activity. This study not only showcases the compound's applicability in generating biologically active molecules but also emphasizes its role in addressing the need for new antimicrobials in combating resistant microbial strains (B. Jyothi & N. Madhavi, 2019).
Mécanisme D'action
The mechanism of action for this compound is not specified in the search results. It’s important to note that this compound is intended for research use only.
Safety and Hazards
The safety data sheet for a related compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It’s important to handle such compounds with appropriate safety precautions .
Propriétés
IUPAC Name |
N-(2-chloroethyl)-3,5-dihydro-2H-imidazo[1,2-b]pyridazin-6-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-3-4-10-7-1-2-8-11-5-6-13(8)12-7;/h1-2H,3-6H2,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKFOLKMRNWQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C=CC(=NCCCl)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2812265.png)

![5-chloro-2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2812267.png)
![N-(1-adamantyl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2812269.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2812272.png)


![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)
![N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2812281.png)

![(E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide](/img/structure/B2812283.png)


![4-[(2-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2812288.png)